molecular formula C12H6Br3FO B12843144 2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene CAS No. 863314-85-6

2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene

Cat. No.: B12843144
CAS No.: 863314-85-6
M. Wt: 424.88 g/mol
InChI Key: IJYLHDSZLRANGE-UHFFFAOYSA-N
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Description

2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene is a halogenated organic compound with the molecular formula C12H5Br3FO. This compound is characterized by the presence of bromine and fluorine atoms attached to a benzene ring, making it a valuable intermediate in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-(3-bromo-4-fluorophenoxy)benzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by bromination and fluorination reactions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield phenoxy derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can lead to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromo-1-fluorobenzene
  • 1-Fluoro-2,4-dibromobenzene
  • 2-Bromo-1,4-difluorobenzene

Uniqueness

2,4-Dibromo-1-(3-bromo-4-fluorophenoxy)benzene is unique due to the presence of both bromine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

863314-85-6

Molecular Formula

C12H6Br3FO

Molecular Weight

424.88 g/mol

IUPAC Name

2,4-dibromo-1-(3-bromo-4-fluorophenoxy)benzene

InChI

InChI=1S/C12H6Br3FO/c13-7-1-4-12(10(15)5-7)17-8-2-3-11(16)9(14)6-8/h1-6H

InChI Key

IJYLHDSZLRANGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Br)F

Origin of Product

United States

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